- Synthesized quercetin derivatives stimulate melanogenesis in B16 melanoma cells by influencing the expression of melanin biosynthesis proteins MITF and p38 MAPK, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3331-3340
Cas no 603-61-2 (Tamarixetin)
Tamarixetin Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one,3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-
- 4´-O-Methyl Quercetin
- 4'-O-Methyl Quercetin
- Tamarixetin
- TAMARIXETIN(SH)
- TAMARIXETIN(SH) PrintBack
- 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
- 3,3',5,7-Tetrahydroxy-4'-methoxyflavone
- [ "" ]
- 4'-Methoxyquercetin
- 4'-O-Methylquercetin
- Quercetin 4'-methyl ether
- C16H12O7
- 3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone
- 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-
- 73WRA8Z8M8
- 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one
- 4'-Methoxy-3,3',5,7-tetrahydroxyflavone
- Quercetin-4'-methylether
- Quercetin, 4'-methyl ether
- 3
- SCHEMBL16887881
- taxifolin 4'-methyl ether
- 4'-O-Methyldihydroquercetin; Blumeatin A
- CHEBI:193113
- B0005-476478
- 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
- CHEMBL451709
- 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxy-phenyl)chroman-4-one
- 3,5,7,3'-tetrahydroxy-4'-methoxyflavanone
- 4'-O-Methyltaxifolin
- 3-O-rhamnopyranosyl-1-2-glucopyranoside
- BDBM50325674
- 4'-Methylquercetin
- CS-0016472
- NS00034341
- FPLMIPQZHHQWHN-UHFFFAOYSA-N
- MFCD00017308
- 3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
- 4'-Methoxy-3,3',5,7-tetrahydroxy-flavone
- LMPK12110606
- DTXCID20131547
- DTXSID00209056
- 3,3,5,7-tetrahydroxy-4-methoxyflavone
- AS-78314
- 3-O-alpha-L-rhamnopyranosyl-1-2-beta-D-glucopyranoside
- HY-N1181
- AC-34261
- Q15427839
- CHEMBL226034
- 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxy-phenyl)chromen-4-one
- E80555
- EINECS 210-050-7
- FLAVONE, 4'-METHOXY-3,3',5,7-TETRAHYDROXY-
- UNII-73WRA8Z8M8
- CHEBI:67492
- SCHEMBL892776
- Flavone, 3,3',5,7-tetrahydroxy-4'-methoxy-
- AKOS024287252
- 4'-methoxy-3,5,7,3'-tetrahydroflavone
- BRN 0324993
- FT-0603487
- 603-61-2
- 3,3',5,7-Tetrahydroxy 4'-methoxyflavone
- Tamaraxetin
- DB-053606
-
- MDL: MFCD00017308
- Inchi: 1S/C16H12O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3
- InChI Key: FPLMIPQZHHQWHN-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=C(C=2C(C(=C1C1C=CC(=C(C=1)O)OC)O)=O)O)O
Computed Properties
- Exact Mass: 316.05800
- Monoisotopic Mass: 316.05830272 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 503
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 116
- Molecular Weight: 316.26
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.6±0.1 g/cm3
- Melting Point: 265-268°C
- Boiling Point: 601.8°C at 760 mmHg
- Flash Point: 228.8±25.0 °C
- PSA: 120.36000
- LogP: 2.29100
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
Tamarixetin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 22
- Safety Instruction: S22; S45
- Risk Phrases:R22
- Storage Condition:Store at 4 ℃, better at -4 ℃
Tamarixetin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0016472-1mg |
Tamarixetin |
603-61-2 | 98.63% | 1mg |
$100.0 | 2022-04-27 | |
| ChemScence | CS-0016472-5mg |
Tamarixetin |
603-61-2 | 98.63% | 5mg |
$250.0 | 2022-04-27 | |
| ChemScence | CS-0016472-10mg |
Tamarixetin |
603-61-2 | 98.63% | 10mg |
$420.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T95840-5mg |
Tamarixetin |
603-61-2 | ,HPLC≥98% | 5mg |
¥1518.0 | 2023-09-06 | |
| TRC | M326580-1mg |
4'-O-Methyl Quercetin |
603-61-2 | 1mg |
$ 144.00 | 2023-09-07 | ||
| TRC | M326580-2mg |
4'-O-Methyl Quercetin |
603-61-2 | 2mg |
$210.00 | 2023-05-17 | ||
| TRC | M326580-5mg |
4'-O-Methyl Quercetin |
603-61-2 | 5mg |
$ 305.00 | 2023-09-07 | ||
| TRC | M326580-10mg |
4'-O-Methyl Quercetin |
603-61-2 | 10mg |
$ 587.00 | 2023-09-07 | ||
| TRC | M326580-25mg |
4'-O-Methyl Quercetin |
603-61-2 | 25mg |
$1346.00 | 2023-05-17 | ||
| TRC | M326580-50mg |
4'-O-Methyl Quercetin |
603-61-2 | 50mg |
$2398.00 | 2023-05-17 |
Tamarixetin Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
Production Method 2
Tamarixetin Raw materials
Tamarixetin Preparation Products
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Tamarixetin Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Tamarixetin
Tamarixetin: A Comprehensive Overview
Tamarixetin, also known by its CAS number 603-61-2, is a naturally occurring compound that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields. This compound, classified as a flavonoid, belongs to the broader category of polyphenols, which are widely recognized for their antioxidant properties. The scientific community has been actively exploring the structural characteristics, bioavailability, and therapeutic potentials of Tamarixetin, making it a subject of interest in both academic research and industrial applications.
The chemical structure of Tamarixetin is characterized by a flavonoid backbone with specific substituents that contribute to its unique properties. Recent studies have delved into the molecular mechanisms underlying its bioactivity, particularly its ability to modulate cellular signaling pathways. For instance, research published in 2023 highlighted the role of Tamarixetin in inhibiting inflammatory responses by targeting key enzymes involved in the production of pro-inflammatory cytokines. This finding underscores its potential as a natural anti-inflammatory agent, which could be utilized in developing novel therapeutic interventions for chronic inflammatory diseases.
In addition to its anti-inflammatory effects, Tamarixetin has also been investigated for its antioxidant capabilities. A study conducted in 2023 demonstrated that Tamarixetin exhibits potent radical-scavenging activity, making it a promising candidate for use in skincare products aimed at combating oxidative stress and promoting skin health. The compound's ability to neutralize free radicals and protect cellular components from oxidative damage has been validated through in vitro and in vivo experiments, further solidifying its reputation as a versatile bioactive molecule.
The bioavailability of Tamarixetin is another critical aspect that has been extensively studied. Researchers have explored various methods to enhance the absorption and bioavailability of this compound, including the use of nanotechnology-based delivery systems. A recent breakthrough reported in 2023 involves the encapsulation of Tamarixetin within lipid nanoparticles, which significantly improved its stability and absorption rate when administered orally. This advancement opens new avenues for developing effective nutraceuticals and pharmaceuticals that leverage the health benefits of this compound.
Beyond its pharmacological applications, Tamarixetin has also found utility in the food industry as a natural food additive with potential health-promoting properties. Its ability to extend shelf life and enhance the sensory qualities of food products makes it an attractive option for manufacturers seeking to incorporate functional ingredients into their formulations. Furthermore, ongoing research is exploring the synergistic effects of combining Tamarixetin with other bioactive compounds to create multi-functional food products that offer enhanced nutritional value and health benefits.
The environmental impact of Tamarixetin production and utilization is another area gaining traction among researchers. As sustainability becomes a priority across industries, there is a growing interest in optimizing the extraction processes of this compound to minimize waste and energy consumption. Innovations such as green chemistry approaches and biotechnological methods are being explored to achieve more efficient and eco-friendly production pathways for Tamarixetin.
In conclusion, Tamarixetin (CAS No 603-61-2) stands out as a multifaceted compound with immense potential across various domains. From its anti-inflammatory and antioxidant properties to its applications in pharmaceuticals, food additives, and environmental sustainability initiatives, this compound continues to be a focal point for scientific innovation. As research progresses, it is anticipated that new insights into its mechanisms of action and innovative uses will further establish Tamarixetin as a cornerstone in natural product-based therapeutics and functional products.